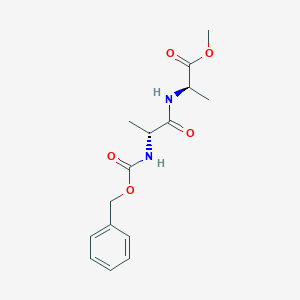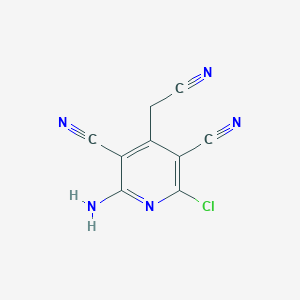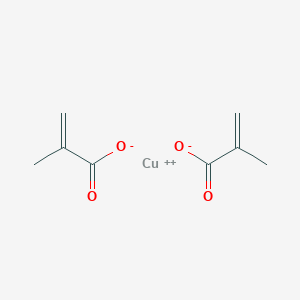![molecular formula C12H14N4O5 B008936 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one CAS No. 110851-56-4](/img/structure/B8936.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one, commonly known as 2'-deoxyinosine, is a nucleoside that plays a crucial role in DNA replication and repair. It is an essential component of the genetic material and is involved in various biological processes.
Wirkmechanismus
2'-deoxyinosine is incorporated into DNA during replication and repair, where it pairs with cytosine. It can also be incorporated into RNA during transcription, where it pairs with uracil. The presence of 2'-deoxyinosine in DNA can lead to mutations and DNA damage, which can have both positive and negative effects on biological processes.
Biochemische Und Physiologische Effekte
The presence of 2'-deoxyinosine in DNA can lead to various biochemical and physiological effects, including altered DNA structure, increased susceptibility to DNA damage, and altered gene expression. Additionally, 2'-deoxyinosine has been shown to have immunomodulatory effects and to stimulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2'-deoxyinosine has several advantages for lab experiments, including its ability to induce mutations and DNA damage, its use as a marker for oxidative stress and DNA damage, and its ability to be incorporated into DNA and RNA. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research involving 2'-deoxyinosine, including studying its role in DNA repair and mutagenesis, exploring its immunomodulatory effects, and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to develop new methods for its synthesis and handling.
Conclusion:
In conclusion, 2'-deoxyinosine is a nucleoside that plays a crucial role in DNA replication and repair. It has been widely used in scientific research to study various biological processes and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Synthesemethoden
2'-deoxyinosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of hypoxanthine with 2-deoxyribose in the presence of a catalyst, while the enzymatic synthesis involves the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the reaction between hypoxanthine and 2-deoxyribose-1-phosphate.
Wissenschaftliche Forschungsanwendungen
2'-deoxyinosine has been widely used in scientific research to study various biological processes, including DNA replication, repair, and mutagenesis. It is also used as a substrate for various enzymes, including DNA polymerases and reverse transcriptases. Additionally, 2'-deoxyinosine is used as a marker for oxidative stress and DNA damage.
Eigenschaften
CAS-Nummer |
110851-56-4 |
|---|---|
Produktname |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one |
Molekularformel |
C12H14N4O5 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-1H-purin-6-one |
InChI |
InChI=1S/C12H14N4O5/c1-2-6-14-10-7(11(20)15-6)13-4-16(10)12-9(19)8(18)5(3-17)21-12/h2,4-5,8-9,12,17-19H,1,3H2,(H,14,15,20) |
InChI-Schlüssel |
IIGNJLSNAPTWKD-UHFFFAOYSA-N |
Isomerische SMILES |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyme |
2-Vinyl-9-[beta-d-ribofuranosyl]hypoxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





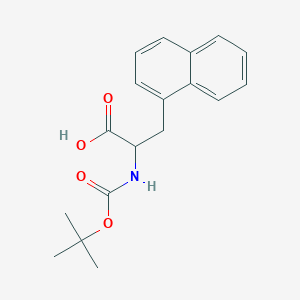

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
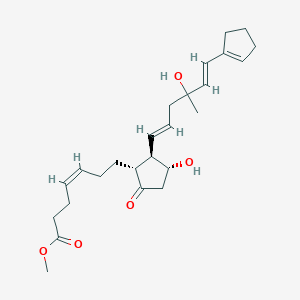
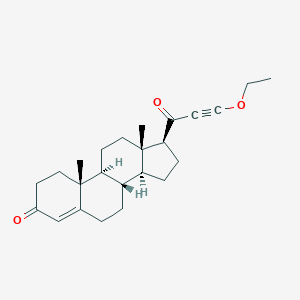
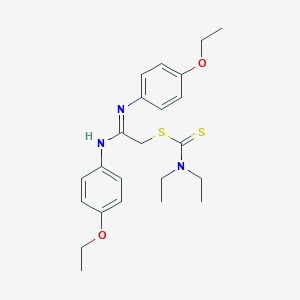
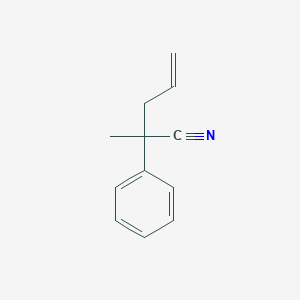
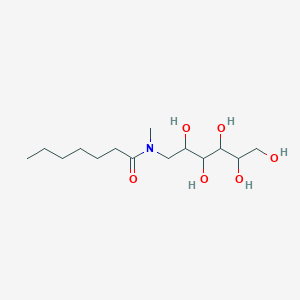
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
